Benzodiazepine Receptor Binding Affinity: 20-Fold Higher Than Diazepam
In a direct comparative radioligand displacement study, pazinaclone (DN-2327) demonstrated benzodiazepine receptor binding affinity approximately twenty times that of diazepam. Pazinaclone showed potent displacement activity against [³H]diazepam binding, and its affinity was not enhanced by the presence of GABA, indicating a partial agonist profile distinct from full agonists whose affinity is GABA-dependent [1]. This higher receptor affinity underlies pazinaclone's greater potency at the BZ site.
| Evidence Dimension | Benzodiazepine receptor binding affinity (displacement of [³H]diazepam) |
|---|---|
| Target Compound Data | Pazinaclone (DN-2327): approximately 20-fold higher affinity vs diazepam; affinity not enhanced by GABA |
| Comparator Or Baseline | Diazepam: reference affinity (1×); affinity enhanced by GABA (full agonist characteristic) |
| Quantified Difference | ~20-fold (pazinaclone > diazepam); qualitative difference in GABA modulation |
| Conditions | In vitro radioligand binding assay; [³H]diazepam displacement; rat brain membrane preparations |
Why This Matters
Procurement decisions for BZ-site ligand screening programs should prioritize pazinaclone over diazepam when a high-affinity, GABA-independent binding probe with partial agonist characteristics is required.
- [1] Wada T, Nakajima R, Kurihara E, Narumi S, Masuoka Y, Goto G, Saji Y, Fukuda N. Pharmacologic characterization of a novel non-benzodiazepine selective anxiolytic, DN-2327. Jpn J Pharmacol. 1989 Mar;49(3):337-49. doi:10.1254/jjp.49.337. PMID: 2568511. View Source
